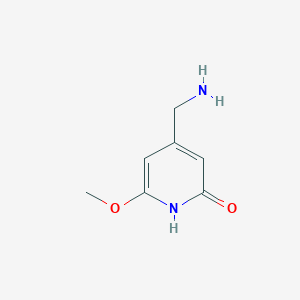

4-(Aminomethyl)-6-methoxypyridin-2-OL

Description

4-(Aminomethyl)-6-methoxypyridin-2-OL is a pyridine derivative characterized by a hydroxyl (-OH) group at the 2-position, a methoxy (-OCH₃) group at the 6-position, and an aminomethyl (-CH₂NH₂) substituent at the 4-position. This combination of functional groups imparts unique electronic and steric properties to the molecule. The hydroxyl group enhances hydrogen-bonding capacity, which may influence solubility and intermolecular interactions, while the methoxy group contributes to lipophilicity and electron-donating effects.

Its relevance may lie in its structural similarity to other pyridine derivatives used in pharmaceuticals or materials science, such as those in perovskite quantum wells (e.g., 3AMP and 4AMP cations) , though direct links remain speculative.

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

4-(aminomethyl)-6-methoxy-1H-pyridin-2-one |

InChI |

InChI=1S/C7H10N2O2/c1-11-7-3-5(4-8)2-6(10)9-7/h2-3H,4,8H2,1H3,(H,9,10) |

InChI Key |

YTMCZTQKUDKYQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=O)N1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-methoxypyridin-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxypyridin-2-OL with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-methoxypyridin-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The aminomethyl and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce aminomethyl derivatives with altered functional groups.

Scientific Research Applications

4-(Aminomethyl)-6-methoxypyridin-2-OL has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-methoxypyridin-2-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-(Aminomethyl)-6-methoxypyridin-2-OL and related pyridine/pyrimidine derivatives:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas.

Key Observations:

Pyrimidines (e.g., 6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol) may exhibit stronger intermolecular interactions due to dual nitrogen atoms, enhancing stability in materials applications .

Functional Group Impact: The aminomethyl group in the target compound distinguishes it from analogs like 5,6-Dimethoxypyridin-2-OL, offering a protonatable site absent in purely methoxy/hydroxyl derivatives. This could make it a better candidate for pH-sensitive drug delivery .

Stereoelectronic Effects :

- The methoxymethyl (-CH₂OCH₃) group in pyrimidine derivatives (e.g., ) provides steric bulk and flexibility, possibly improving solubility compared to rigid methoxy groups.

Research Implications and Limitations

- Synthetic Optimization : Leveraging methods from substituted pyridine syntheses (e.g., ).

- Property Profiling : Comparative assays for solubility, stability, and bioactivity against analogs.

- Application Exploration : Testing in perovskite materials (inspired by ) or as a kinase inhibitor scaffold (analogous to ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.